molecular formula C14H14N2O4 B11809343 Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11809343
M. Wt: 274.27 g/mol
InChI Key: WYLSPYRVNRRTET-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a formyl group, a methoxyphenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions in an ethanol solvent. The resulting intermediate is then subjected to formylation using formic acid or formylating agents like Vilsmeier-Haack reagent to introduce the formyl group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-carboxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.

    Reduction: 4-hydroxymethyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The formyl group can interact with nucleophilic sites on proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 4-formyl-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.

    Ethyl 4-formyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: The presence of a chlorine atom can enhance its electron-withdrawing properties and potentially increase its reactivity in certain reactions.

These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 4-formyl-1-(4-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-4-6-12(19-2)7-5-11/h4-9H,3H2,1-2H3

InChI Key

WYLSPYRVNRRTET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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